N-(2-bromo-4-fluorobenzyl)-N-methylethanamine
Overview
Description
N-(2-bromo-4-fluorobenzyl)-N-methylethanamine is an organic compound that features a benzyl group substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-fluorobenzyl)-N-methylethanamine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with N-methylethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-fluorobenzyl)-N-methylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(2-bromo-4-fluorobenzyl)-N-methylethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-fluorobenzyl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzyl alcohol
- 3-Bromo-2-fluorobenzyl alcohol
- 5-Fluoro-2-methylbenzyl alcohol
Uniqueness
N-(2-bromo-4-fluorobenzyl)-N-methylethanamine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-bromo-4-fluorobenzyl)-N-methylethanamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, metabolic pathways, and relevant case studies.
This compound is characterized by the presence of a bromine and a fluorine atom on the benzyl moiety, which influences its reactivity and biological interactions. The compound can be synthesized through various methods, including nucleophilic substitution reactions, leading to the formation of substituted derivatives that may exhibit distinct biological activities.
The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors, particularly the serotonin receptors (5-HT2A and 5-HT2C). These interactions can lead to modulation of various signaling pathways associated with mood regulation, cognition, and perception. The compound has been investigated for its potential as a ligand in receptor binding studies, suggesting that it may act as an agonist or antagonist depending on the specific receptor context .
Binding Affinity and Selectivity
Research indicates that compounds with similar structures to this compound demonstrate varying degrees of binding affinity to serotonin receptors. For instance, related benzyl derivatives have shown high selectivity for the 5-HT2A receptor over the 5-HT2C receptor, which is crucial for their psychoactive effects . The binding affinities are typically quantified using values, where lower values indicate higher binding affinity.
Compound | 5-HT2A | 5-HT2C |
---|---|---|
This compound | TBD | TBD |
25B-NBF | 8.57 | 7.77 |
25I-NBOMe | TBD | TBD |
Case Studies
- Toxicological Analysis : A case study documented the postmortem analysis of a subject who ingested a substance structurally similar to this compound. Toxicological tests revealed significant levels of metabolites in body fluids, highlighting the compound's potential for severe intoxication and its implications in forensic toxicology .
- Metabolism Studies : In vitro studies have demonstrated that related compounds undergo extensive metabolism in human hepatocytes, resulting in multiple metabolites. These studies provide insight into the metabolic pathways that may also apply to this compound, suggesting potential routes for detoxification or bioactivation .
Research Applications
The compound has been explored for various applications:
- Drug Development : Its receptor-binding properties make it a candidate for further development as a therapeutic agent targeting mood disorders or other neurological conditions.
- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, which could be beneficial in pharmaceutical chemistry.
Properties
IUPAC Name |
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-13(2)7-8-4-5-9(12)6-10(8)11/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKFCQYTORDKEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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